molecular formula C14H24N2O2S B4670159 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine

1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine

Cat. No.: B4670159
M. Wt: 284.42 g/mol
InChI Key: ZFTYQCACVIHXJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-[Thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine, also known as TBOA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TBOA is a potent inhibitor of glutamate transporters, which play a crucial role in regulating the levels of the neurotransmitter glutamate in the brain.

Mechanism of Action

1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine inhibits glutamate transporters by binding to the extracellular domain of the transporter protein, which prevents glutamate from being transported back into the presynaptic neuron. This results in an increase in extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage if left unchecked.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have demonstrated that this compound can induce seizures in animal models, suggesting that it may have proconvulsant properties. Additionally, this compound has been shown to increase the release of dopamine and other neurotransmitters, which may contribute to its effects on behavior and cognition.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine in lab experiments is its high potency and specificity for glutamate transporters. This allows researchers to selectively target these transporters and study their function in greater detail. However, this compound's proconvulsant properties and potential for inducing excitotoxicity must be taken into account when designing experiments.

Future Directions

There are numerous potential future directions for research involving 1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine. One area of interest is the development of more selective and potent inhibitors of glutamate transporters, which could have therapeutic potential for neurological disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying this compound's effects on behavior and cognition. Finally, the use of this compound in combination with other drugs or therapies could lead to new insights into the treatment of neurological disorders.

Scientific Research Applications

1,1'-[thiobis(1-oxo-3,1-propanediyl)]dipyrrolidine has been extensively studied in the field of neuroscience due to its ability to inhibit glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the brain, and its levels must be tightly regulated to maintain proper brain function. Glutamate transporters play a crucial role in this regulation by removing excess glutamate from the synaptic cleft. However, dysregulation of glutamate transporters has been implicated in numerous neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Properties

IUPAC Name

3-(3-oxo-3-pyrrolidin-1-ylpropyl)sulfanyl-1-pyrrolidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-13(15-7-1-2-8-15)5-11-19-12-6-14(18)16-9-3-4-10-16/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTYQCACVIHXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCSCCC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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